N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
Description
N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a synthetic acetamide derivative featuring a tetrahydropteridin core substituted with a 4-fluorobenzyl group and an acetamide-linked 2,4-dimethylphenyl moiety. The 4-fluorophenylmethyl substituent at position 3 of the pteridin ring contributes to lipophilicity and target binding specificity, while the 2,4-dimethylphenyl acetamide group influences solubility and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-3-8-18(15(2)11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZBTRWZJYZFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, emphasizing key differences in substituents, physicochemical properties, and bioactivity.
Structural Analogues with Modified Pteridin/Pyrimidine Cores
Fluorine substitution optimizes lipophilicity and metabolic resistance over chlorine or methoxy groups .
Acetamide Derivatives with Heterocyclic Variations
The absence of strongly acidic/basic groups (e.g., sulfonamide or morpholine) may reduce off-target interactions .
Pharmacokinetic and Binding Affinity Comparisons
- Binding Affinity : Docking studies for analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid () show moderate binding energies (−8.7 kcal/mol), whereas pteridin-based compounds (e.g., the target molecule) are predicted to exhibit stronger interactions due to enhanced π-stacking and hydrogen bonding .
- Metabolic Stability : Fluorine substitution in the target compound likely reduces oxidative metabolism compared to chlorine- or methoxy-substituted analogs, as seen in comparative studies of fluorinated vs. chlorinated aryl systems .
- Solubility : The 2,4-dimethylphenyl acetamide group in the target compound offers better lipid solubility than polar derivatives like N-[(morpholin-2-yl)methyl]acetamide (), which may limit its use in aqueous environments .
Preparation Methods
Formation of the Tetrahydropteridin-2,4-Dione Core
The pteridine scaffold is constructed via a cyclocondensation reaction between 2,4,5,6-tetraaminopyrimidine and glyoxalic acid derivatives. Source details a microwave-assisted protocol using 2,4-dichloro-5-nitropyrimidine and 4-aminobenzonitrile in dioxane with DIPEA, yielding a 54% intermediate after reductive cyclization with SnCl₂. For the target compound, substitution with a 4-fluorobenzyl group is achieved by treating the core with 4-fluorobenzyl bromide in DMF at 80°C for 12 hours.
Key Reaction Conditions:
Introduction of the Acetamide Side Chain
The N1 position is functionalized via nucleophilic substitution using 2-chloro-N-(2,4-dimethylphenyl)acetamide . This step requires activation of the pteridine core’s N1 position through deprotonation with NaH in THF, followed by reaction with the chloroacetamide derivative at 60°C for 8 hours. Source highlights the use of EDCI·HCl and DMAP in dichloromethane for analogous amide couplings, achieving 76% yield under optimized conditions.
Critical Optimization Parameters
-
Temperature Control : Exceeding 80°C during alkylation leads to decomposition of the pteridine core.
-
Solvent Selection : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.
-
Catalyst Use : Scandium triflate (Sc(OTf)₃) improves reductive cyclization efficiency by stabilizing transition states.
Purification and Characterization
Isolation Techniques
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 6.95 (s, 1H, pteridine-H), 4.52 (s, 2H, CH₂Ph), 3.89 (s, 2H, COCH₂N), 2.31 (s, 6H, CH₃).
-
HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O = 70:30).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control during exothermic steps (e.g., alkylation). A patented method (CN103664681A) describes batch processing with:
-
Reactor Type : Stainless steel jacketed reactor for heating/cooling.
-
Quality Control : In-line FTIR monitors reaction progress, ensuring >95% conversion before quenching.
Challenges and Alternative Approaches
Competing Side Reactions
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including fluorophenyl derivative preparation, tetrahydropteridin core formation, and final acylation. Challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies:
- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
- Adjust temperature (e.g., 60–80°C for cyclization steps) to enhance yield .
- Employ catalysts like triethylamine for efficient acylation .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Essential methods include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. How is purity assessed during synthesis?
Purity is monitored via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- TLC : Silica gel plates using ethyl acetate/hexane mixtures to track reaction progress .
Advanced Research Questions
Q. What computational methods predict the compound’s interaction with biological targets?
Advanced in silico approaches include:
- Molecular Docking : AutoDock Vina to model binding affinities with enzymes (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : GROMACS to study stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : To correlate structural features (e.g., fluorophenyl electronegativity) with activity .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological strategies:
- Dose-Response Curves : Standardize IC50/EC50 assays (e.g., MTT for cytotoxicity) to compare potency .
- Control Experiments : Use reference compounds (e.g., doxorubicin for anticancer studies) to validate assay conditions .
- Meta-Analysis : Pool data from multiple studies to identify trends in activity against specific cell lines .
Q. What strategies study the compound’s stability under varying pH and temperature?
Stability protocols include:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC analysis .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .
- Long-Term Storage Tests : Monitor degradation at 4°C, 25°C, and 40°C over 6–12 months .
Q. How does the substitution pattern on the tetrahydropteridin core influence pharmacokinetics?
Structural modifications impact:
- Lipophilicity : Fluorophenyl groups enhance membrane permeability (logP calculated via ChemAxon) .
- Metabolic Stability : Methyl groups at 2,4-dimethylphenyl reduce CYP450-mediated oxidation .
- Solubility : Acetamide moieties improve aqueous solubility for in vivo bioavailability .
Comparative Structural Analysis
| Compound Analog | Structural Variation | Biological Impact | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Simpler core, lacks fluorophenyl | Reduced kinase inhibition | |
| 2-fluoro-N-(4-chlorophenyl)benzamide | Altered substitution pattern | Enhanced antimicrobial activity | |
| Pyrrolopyrimidine derivatives | Heterocyclic core modification | Differential cytotoxicity profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
